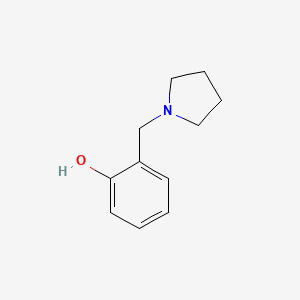
2-(Pyrrolidin-1-ylmethyl)phenol
Descripción general
Descripción
“2-(Pyrrolidin-1-ylmethyl)phenol” is a biologically important alkylaminophenol compound . It is synthesized by the Petasis reaction .
Synthesis Analysis
The synthesis of “this compound” is achieved by the Petasis reaction . This reaction is preferred due to its mild conditions and is commonly used in the synthesis of alkylaminophenols .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry, and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The Petasis reaction, which involves the reaction between aldehyde, amine, and boronic acid, is used to synthesize alkylaminophenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are investigated using various methods. These include the analysis of bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives :
- 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, structurally related to 2-(Pyrrolidin-1-ylmethyl)phenol, have been studied for their chemical properties. These compounds undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of new substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols (Gazizov et al., 2015).
- Another study involved the synthesis of new 2-aminopyrimidine derivatives substituted with pyrrolidine-3,4-diol, showing potent inhibitory activity against CDK1 and CDK2, which are important for antitumor activity (Lee et al., 2011).
Structural and Theoretical Analysis :
- A study focused on a molecule similar to this compound, exploring its synthesis, structural analysis using various spectroscopic methods, and computational studies. This research provides insights into the molecular properties of alkylaminophenol compounds (Ulaş, 2021).
Catalysis and Chemical Reactions :
- Research on ONN-tridentate unsymmetrical pincer compounds related to this compound showed that these compounds are active catalysts in various reactions such as hydrogenation, hydrosilylation, and C-C coupling reactions (Debono et al., 2007).
Potential Therapeutic Applications :
- A study on 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a compound structurally related to this compound, explored its synthesis, crystal structure, and quantum chemical studies. It showed significant inhibition of cancer for certain cell lines, indicating potential therapeutic applications (Zulfiqar et al., 2021).
Mecanismo De Acción
While the specific mechanism of action for “2-(Pyrrolidin-1-ylmethyl)phenol” is not explicitly mentioned in the search results, alkylaminophenol compounds have been frequently used in cancer treatment . They are known for their high antioxidant properties and can be found through natural and synthetic ways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWYYQVGCPWDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901579 | |
| Record name | NoName_711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

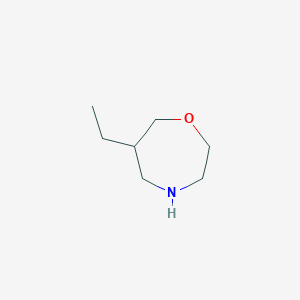
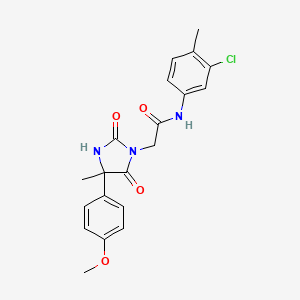
![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)
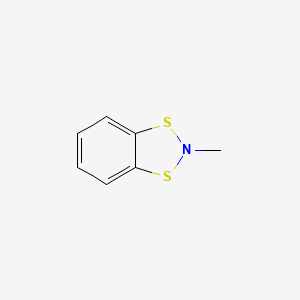


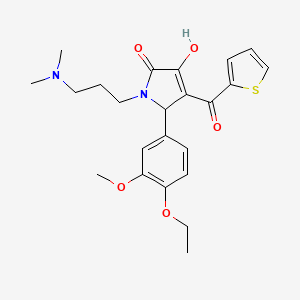
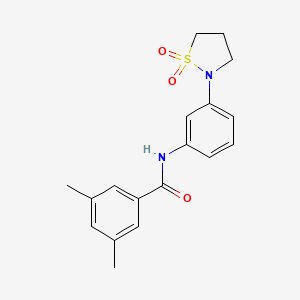

![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)
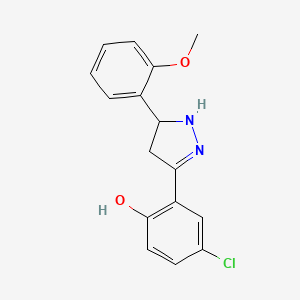
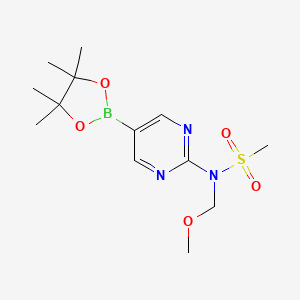
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2785976.png)